

Physical and chemical properties of N-Cyclohexylbenzamide

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Compound of Interest

Compound Name: *N-Cyclohexylbenzamide*

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An In-depth Technical Guide to the Physical and Chemical Properties of N-Cyclohexylbenzamide

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of **N-Cyclohexylbenzamide**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual workflows to facilitate understanding and application in a research context.

Core Chemical and Physical Properties

N-Cyclohexylbenzamide is an organic compound featuring a benzamide structure with a cyclohexyl group attached to the amide nitrogen.^[1] Its structural characteristics, including the hydrophobic benzene and cyclohexyl rings, influence its physical properties and solubility.^[1] This compound typically appears as a white to off-white solid.^[1]

Table 1: Physical and Chemical Properties of N-Cyclohexylbenzamide

| Property | Value | Source(s) |
|--------------------------------|------------------------------------|---|
| Molecular Formula | C ₁₃ H ₁₇ NO | [1] [2] [3] [4] |
| Molecular Weight | 203.28 g/mol | [1] [2] |
| Monoisotopic Mass | 203.131014166 Da | [2] [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 145 - 154 °C | [5] [6] |
| Boiling Point | 389.5 °C at 760 mmHg | [4] |
| Density | 1.06 g/cm ³ | [4] |
| Flash Point | 233.5 °C | [4] |
| Refractive Index | 1.547 | [4] |
| Vapor Pressure | 2.84E-06 mmHg at 25°C | [4] |
| XLogP3-AA | 2.9 | [2] [3] |
| Topological Polar Surface Area | 29.1 Å ² | [2] [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |
|------------|--|---|
| CAS Number | 1759-68-8 | [1] [2] [4] |
| IUPAC Name | N-cyclohexylbenzamide | [2] |
| SMILES | <chem>C1CCC(CC1)NC(=O)C2=CC=CC=C2</chem> | [1] [2] |
| InChI | InChI=1S/C13H17NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) | [1] [2] |
| InChIKey | KQJYDHWNYPRIRY-UHFFFAOYSA-N | [1] [2] |
| Synonyms | N-Benzoylcyclohexylamine, 1',2',3',4',5',6'- Hexahydrobenzanilide, NSC 4632 | [1] [2] |

Solubility Profile

N-Cyclohexylbenzamide's large non-polar surface area, contributed by the benzene and cyclohexyl rings, results in low solubility in water.[\[1\]](#) It is, however, more soluble in various organic solvents.

Table 3: Solubility of N-Cyclohexylbenzamide

| Solvent | Solubility | Source(s) |
|---------------------------|---------------------------------------|-----------|
| Water | Low / Slightly Soluble | [1][7] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (based on similar structures) | [8] |
| Dimethylformamide (DMF) | Soluble (based on similar structures) | [8] |
| Dichloromethane (DCM) | Soluble (based on similar structures) | [8] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **N-Cyclohexylbenzamide**.

Table 4: Summary of Spectral Data

| Technique | Key Peaks / Information | Source(s) |
|---------------------|---|-----------|
| ¹ H NMR | (300 MHz, CDCl ₃) δ: 7.78–7.77 (2H, m), 7.49–7.40 (3H, m), 6.13 (1H, br), 4.03–3.93 (1H, m), 2.05–1.18 (10H, m) | [6] |
| ¹³ C NMR | (75 MHz, CDCl ₃) δ: 166.6, 135.0, 131.2, 128.4, 126.8, 48.6, 33.2, 25.5, 24.9 | [6] |
| IR (KBr) | ν _{max} (cm ⁻¹): 3322 (N-H), 1634 (C=O) | [6] |
| Mass Spec (GC-MS) | Key fragments at m/z 105 and 122 | [2] |

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of **N-Cyclohexylbenzamide** based on established chemical principles and procedures adapted from related compounds.

Synthesis of N-Cyclohexylbenzamide via Amidation

This protocol describes a common method for forming the amide bond between benzoic acid and cyclohexylamine using triphenylphosphine (PPh_3) and iodine (I_2) as mediating agents.^[9]

Materials and Reagents:

- Benzoic acid
- Cyclohexylamine
- Triphenylphosphine (PPh_3)
- Iodine (I_2)
- Triethylamine (Et_3N)
- Dichloromethane (CH_2Cl_2)
- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography

Procedure:

- To a stirred solution of iodine (1.2 mmol) in CH_2Cl_2 (10 mL) at 0 °C, add triphenylphosphine (1.2 mmol) in one portion.
- Add cyclohexylamine (1.2 mmol) to the mixture and continue stirring for 5-10 minutes.
- Add benzoic acid (1.0 mmol) to the reaction mixture.

- Add triethylamine (2.0 mmol) and allow the reaction to warm to room temperature.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 30% EtOAc/hexane eluent.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield **N-Cyclohexylbenzamide** as a white solid.^[9]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **N-Cyclohexylbenzamide** in ~0.7 mL of deuterated chloroform (CDCl_3).
- Acquisition: Record ^1H and ^{13}C NMR spectra on a 300 MHz or 400 MHz spectrometer.^[6] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.^[6]

Infrared (IR) Spectroscopy:

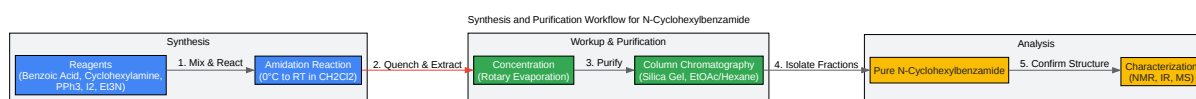
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample.
- Acquisition: Record the IR spectrum using an FT-IR spectrometer over a range of 4000-400 cm^{-1} .^[6]

Mass Spectrometry (MS):

- Technique: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.^[2]
- Analysis: The resulting mass spectrum will provide the molecular ion peak and characteristic fragmentation patterns for structural confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **N-Cyclohexylbenzamide**.



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Caption: General workflow for the synthesis and analysis of **N-Cyclohexylbenzamide**.

Biological Activity and Potential Applications

While specific signaling pathways for **N-Cyclohexylbenzamide** are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug discovery. [10] Derivatives of benzamides exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[10][11] For instance, structurally related N-aryl-N'-[4-(aryloxy)cyclohexyl]squaramides have been investigated as inhibitors of the LXR/SREBP-1c signaling pathway, which is relevant in metabolic diseases.[12] Furthermore, other complex metal-containing benzoate compounds have been shown to exert antiproliferative activity through the p53 signaling pathway.[13]

The presence of the N-cyclohexyl group contributes to the lipophilicity of the molecule, which can enhance cell permeability and interaction with biological targets.[10] Future research could focus on screening **N-Cyclohexylbenzamide** for activity in assays related to inflammation, cancer cell proliferation, or metabolic regulation to elucidate its specific mechanism of action. The synthetic and analytical protocols provided herein offer a solid foundation for producing and characterizing this compound for such biological investigations.

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